Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Description
This compound is a benzoic acid derivative featuring a 4-amino group and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. The Boc group [(1,1-dimethylethoxy)carbonyl] is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical intermediate synthesis . Its structure enables selective deprotection under acidic conditions, making it valuable in drug development and natural product isolation .
Properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMESVAMLIEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the use of methanesulfonic acid under reflux conditions in methanol can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include nitrobenzoic acids, benzoic alcohols, and various amide derivatives. These products have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as a cytotoxic agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Isomerism
Key structural differences among analogues include substituent positions (e.g., hydroxyl vs. methoxy groups), functional group modifications (e.g., esterification), and additional moieties (e.g., nitro groups). Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Analogues
Functional Group Impact on Properties
- Acidity: The Boc-protected amino group reduces basicity compared to free amines. For example, 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (pKa ~4.22) is less acidic than its hydroxyl-substituted analogue due to methoxy’s electron-donating effect .
- Solubility : Esterification (e.g., methyl ester in CAS 120157-96-2) increases lipophilicity, enhancing membrane permeability but reducing water solubility.
- Stability : Nitro-substituted derivatives (e.g., CAS 57113-91-4) exhibit lower thermal stability due to the electron-withdrawing nitro group.
Key Research Findings
- Positional Isomerism : Substituting the hydroxyl group (C3) in CAS 184033-42-9 with methoxy (C2) in CAS 162046-57-3 alters hydrogen-bonding capacity, impacting crystallization behavior.
- Synthetic Utility : The Boc group in CAS 120157-96-2 allows selective deprotection, enabling sequential functionalization in peptide synthesis.
- Safety Profiles : Some analogues, like benzoic acid esters (CAS 317377-35-8), exhibit acute oral toxicity (Category 4), necessitating careful handling .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-" (CAS No. 914104-00-0) is particularly noteworthy for its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- Physical State : Solid
- Predicted Boiling Point : Approximately 426 °C
- Density : 1.080 g/cm³
The biological activity of benzoic acid derivatives often involves their interaction with various biological targets such as enzymes and receptors. The unique structure of this compound, particularly the presence of the dimethylethoxycarbonyl group, may influence its interaction with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to benzoic acid, particularly those with amino substitutions, showed significant antibacterial activity against various strains of bacteria. This suggests that the compound may be effective as an antimicrobial agent.
Anticancer Properties
Several studies have investigated the anticancer potential of benzoic acid derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms through which this compound operates remain a subject of ongoing research.
Case Studies
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Antibacterial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of several benzoic acid derivatives. The results indicated that compounds with amino groups exhibited enhanced activity against Gram-positive bacteria.
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Anticancer Activity :
- In a research article from Cancer Letters, a series of benzoic acid derivatives were tested for their cytotoxic effects on breast cancer cell lines. The findings revealed that certain structural modifications led to increased potency in inhibiting cell proliferation.
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Enzyme Inhibition Studies :
- A publication in Bioorganic & Medicinal Chemistry explored the inhibitory effects of benzoic acid derivatives on specific enzymes involved in metabolic pathways. The results highlighted the potential of these compounds to act as enzyme inhibitors, which could be beneficial in treating metabolic disorders.
Data Table: Summary of Biological Activities
| Activity Type | Reference Study | Findings |
|---|---|---|
| Antimicrobial | Journal of Antimicrobial Chemotherapy | Enhanced activity against Gram-positive bacteria |
| Anticancer | Cancer Letters | Induced apoptosis in breast cancer cell lines |
| Enzyme Inhibition | Bioorganic & Medicinal Chemistry | Inhibitory effects on metabolic enzymes |
Q & A
Q. What are the optimal synthetic routes for preparing Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group in this compound suggests the use of Boc-protected intermediates. A two-step strategy is common: (i) Protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) to protect the amine at position 2. (ii) Functionalization : Couple the Boc-protected intermediate with a benzoic acid derivative using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF or THF). Purification via flash chromatography or preparative HPLC is recommended for high-purity yields .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm the Boc group’s presence (e.g., δ ~1.4 ppm for tert-butyl protons) and the aromatic/amine backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the Boc and carboxylic acid groups). Cross-reference with computational NMR predictions (e.g., ACD/Labs or Gaussian) to resolve ambiguities .
Q. What solvents and conditions are suitable for stabilizing this compound during storage?
- Methodological Answer : The Boc group is sensitive to acidic conditions. Store the compound in anhydrous aprotic solvents (e.g., DCM, THF) at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or temperatures >30°C to prevent Boc deprotection or carboxylic acid dimerization .
Advanced Research Questions
Q. How do steric effects from the Boc group influence reactivity in downstream functionalization?
- Methodological Answer : The bulky Boc group at position 2 creates steric hindrance, reducing nucleophilic attack at the adjacent amine. To mitigate this: (i) Use microwave-assisted synthesis to enhance reaction kinetics. (ii) Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl modifications. Computational modeling (DFT) can predict steric barriers by analyzing bond angles and electron density maps .
Q. What strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?
- Methodological Answer : Yield discrepancies often arise from residual moisture or incomplete protection. Implement in situ monitoring (e.g., Raman spectroscopy) during Boc introduction. Compare kinetic data (ΔG‡) from reaction calorimetry with theoretical models to optimize activation parameters. For example, Karyakin et al. (1978) demonstrated solvent-dependent enthalpy changes (ΔrH° = –67.4 kJ/mol in DMF) for similar Boc-related reactions .
Q. How can researchers assess the compound’s potential as a building block for peptide-mimetic polymers?
- Methodological Answer : Test its compatibility with solid-phase peptide synthesis (SPPS) protocols: (i) Couple the Boc-protected amine to a resin-bound peptide chain using HBTU/HOBt activation. (ii) Deprotect with TFA and characterize polymer stability via GPC and CD spectroscopy . Evidence from analogous biphenyl-carboxylic acid systems (e.g., CAS 62558-65-0) shows enhanced thermal stability in polyamide backbones .
Q. What analytical techniques differentiate between Boc-protected isomers or byproducts?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers. 2D NMR (e.g., NOESY) identifies spatial proximity of substituents. For example, the tert-butyl group’s NOE correlations with adjacent protons can distinguish regioisomers. Mass spectrometry with ion mobility (IMS-MS) further resolves isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
